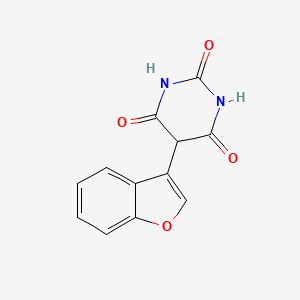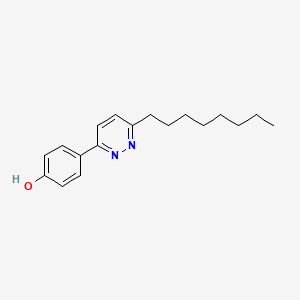
4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one is an organic compound that features a pyridazine ring fused with a cyclohexadienone structure
准备方法
合成路线和反应条件
4-(6-辛基哒嗪-3(2H)-亚基)环己-2,5-二烯-1-酮的合成通常涉及以下步骤:
哒嗪环的形成: 这可以通过适当的肼衍生物与二酮或其他合适的先驱体反应来实现。
辛基的连接: 辛基可以通过使用辛基卤化物或类似试剂的烷基化反应引入。
环己二烯酮结构的形成: 此步骤可能涉及在酸性或碱性条件下的环化反应。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用催化剂,受控反应环境以及重结晶或色谱等纯化技术。
化学反应分析
反应类型
4-(6-辛基哒嗪-3(2H)-亚基)环己-2,5-二烯-1-酮可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或其他衍生物。
还原: 还原反应可以产生化合物的还原形式,可能会改变其电子性质。
取代: 该化合物可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 可以使用硼氢化钠(NaBH4)或氢化铝锂(LiAlH4)等还原剂。
取代: 卤素,酸或碱等试剂可以促进取代反应。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺。
科学研究应用
化学: 用作有机合成的构建块,以及配位化学中的配体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其潜在的治疗效果,以及作为药物开发的前体。
工业: 用于生产先进材料,例如聚合物和染料。
作用机制
4-(6-辛基哒嗪-3(2H)-亚基)环己-2,5-二烯-1-酮的作用机制涉及其与分子靶标和途径的相互作用。这可能包括与特定酶或受体结合,改变细胞过程以及调节生化途径。需要详细的研究才能阐明确切的机制。
相似化合物的比较
类似化合物
4-(6-辛基哒嗪-3(2H)-亚基)环己-2,5-二烯-1-酮: 可以与其他哒嗪衍生物和环己二烯酮化合物进行比较。
哒嗪衍生物: 具有类似哒嗪环但具有不同取代基的化合物。
环己二烯酮化合物: 具有类似环己二烯酮结构但具有不同官能团的化合物。
独特性
4-(6-辛基哒嗪-3(2H)-亚基)环己-2,5-二烯-1-酮的独特性在于其哒嗪环和环己二烯酮结构的特定组合,以及辛基取代基。这种独特的结构可能会赋予其独特的化学和生物特性,使其在各种应用中具有价值。
属性
CAS 编号 |
143327-66-6 |
|---|---|
分子式 |
C18H24N2O |
分子量 |
284.4 g/mol |
IUPAC 名称 |
4-(6-octylpyridazin-3-yl)phenol |
InChI |
InChI=1S/C18H24N2O/c1-2-3-4-5-6-7-8-16-11-14-18(20-19-16)15-9-12-17(21)13-10-15/h9-14,21H,2-8H2,1H3 |
InChI 键 |
VPXNNKZTLXAOMC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=NN=C(C=C1)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B12540184.png)
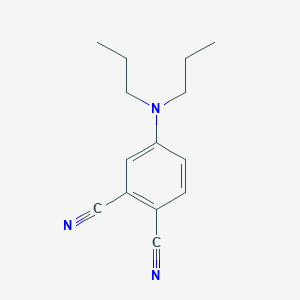
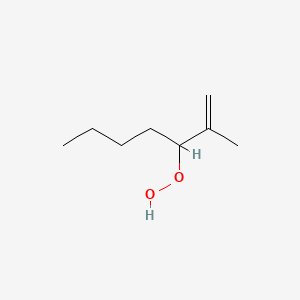

silyl}phenyl)(dimethyl)silanol](/img/structure/B12540221.png)
![Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate](/img/structure/B12540227.png)
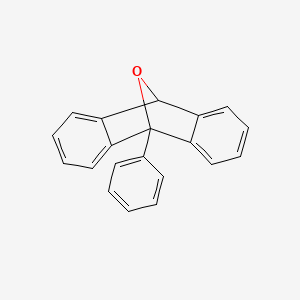
![Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate](/img/structure/B12540239.png)
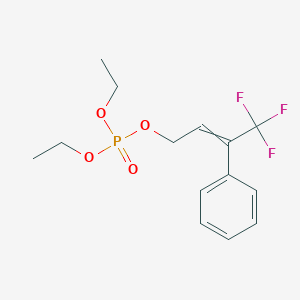

![4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12540255.png)
![1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene](/img/structure/B12540279.png)
